DesMethyl Sibutramine-d7 (hydrochloride)
CAS No.: 1188265-54-4
Cat. No.: VC0196699
Molecular Formula: C16H17ClND7·HCl
Molecular Weight: 309.33
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1188265-54-4 |
---|---|
Molecular Formula | C16H17ClND7·HCl |
Molecular Weight | 309.33 |
IUPAC Name | 1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-N-methyl-3-(trideuteriomethyl)butan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/i1D3,2D3,12D; |
SMILES | CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl |
Chemical Properties and Structure
DesMethyl Sibutramine-d7 (hydrochloride) possesses specific chemical characteristics that define its utility in analytical applications:
Property | Value |
---|---|
CAS Number | 1188265-54-4 |
Molecular Formula | C16H17ClND7·HCl |
Molecular Weight | 309.33 g/mol |
Physical State | Solid |
Purity | Typically >95% |
Table 1: Chemical Properties of DesMethyl Sibutramine-d7 (hydrochloride)
The molecular structure features a central nitrogen atom connected to a cyclobutyl ring with a 4-chlorophenyl substitution. The seven deuterium atoms (D7) replace specific hydrogen atoms in the molecule, creating the mass difference that allows for distinction from the non-deuterated compound during mass spectrometric analysis. The hydrochloride salt form enhances stability and solubility in aqueous solutions, which is advantageous for analytical procedures.
Analytical Applications in Research
Role as an Internal Standard
DesMethyl Sibutramine-d7 (hydrochloride) serves a crucial function as an internal standard in analytical chemistry. Its primary application is in the quantitative determination of sibutramine and its metabolites in biological samples. The principle behind using this deuterated analog is that it behaves nearly identically to the non-deuterated compound during sample preparation and chromatographic separation while maintaining distinct detectability by mass spectrometry.
When added to biological samples at a known concentration, DesMethyl Sibutramine-d7 (hydrochloride) undergoes the same extraction procedures, chromatographic retention, and ionization processes as the analyte of interest. This allows researchers to correct for variations in extraction efficiency, matrix effects during ionization, and potential losses during sample preparation, significantly improving the accuracy and precision of quantitative determinations .
LC-MS/MS Methodology
LC-MS/MS represents the gold standard for quantitative analysis of sibutramine and its metabolites in biological matrices. Several validated methods incorporate DesMethyl Sibutramine-d7 (hydrochloride) as an internal standard. The typical workflow includes:
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Sample preparation: Biological samples are spiked with a known concentration of DesMethyl Sibutramine-d7 (hydrochloride), followed by liquid-liquid extraction, often using tertiary butyl methyl ether (TBME) .
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Chromatographic separation: Separation is achieved using reverse-phase chromatography, commonly with Zorbax SB-C18 columns. Mobile phases typically consist of mixtures of organic solvents (acetonitrile) and aqueous buffers (ammonium formate) .
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Mass spectrometric detection: Detection employs multiple reaction monitoring (MRM) in positive ionization mode with specific transition parameters for each compound.
Compound | Precursor ion (m/z) | Product ion (m/z) | Run time (min) | Other Parameters |
---|---|---|---|---|
N-des methyl sibutramine-d7 | 273.2 | 125.0 | 8.1 | EP: 10, DP: 36, CE: 40, CXP: 12 |
Table 2: LC-MS/MS Parameters for DesMethyl Sibutramine-d7
These methods typically achieve excellent sensitivity, with calibration ranges that can detect picogram levels of the compounds in biological samples. This sensitivity is crucial for pharmacokinetic studies that require monitoring of drug metabolism over extended time periods .
Research Applications
Pharmacokinetic Studies
DesMethyl Sibutramine-d7 (hydrochloride) plays an essential role in pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion (ADME) of sibutramine. These studies provide critical information about:
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The rate and extent of conversion of sibutramine to its active metabolites
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Inter-individual variability in metabolism
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Effects of food on drug absorption and metabolism
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Potential drug-drug interactions
In a typical pharmacokinetic study, plasma samples collected at various time points after sibutramine administration are analyzed using LC-MS/MS methods with DesMethyl Sibutramine-d7 (hydrochloride) as the internal standard. This allows for accurate determination of concentration-time profiles and calculation of parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the concentration-time curve (AUC) .
A pilot study evaluating the pharmacokinetics of sibutramine under fasting and fed conditions demonstrated the utility of deuterated internal standards in achieving reliable quantification. The calibration curves for N-desmethyl sibutramine ranged from 100.20 to 50100 pg/mL with excellent precision, as evidenced by inter- and intra-batch coefficients of variation ranging from 1.85 to 4.08% .
Metabolic Investigations
DesMethyl Sibutramine-d7 (hydrochloride) also facilitates detailed investigations into the metabolic pathways of sibutramine. The primary metabolic route for sibutramine involves sequential N-demethylation in the liver, primarily mediated by cytochrome P450 (CYP) enzymes:
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Sibutramine → N-desmethyl sibutramine (M1, primary metabolite)
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N-desmethyl sibutramine → N-didesmethyl sibutramine (M2, secondary metabolite)
Both metabolites are pharmacologically active and contribute to the therapeutic effects of sibutramine. Using deuterated internal standards allows researchers to accurately quantify these metabolites and study factors affecting their formation, including genetic polymorphisms in CYP enzymes and the influence of concurrent medications on metabolic pathways.
Comparative Analysis of Sibutramine and Related Compounds
Understanding the relationship between sibutramine and its various metabolites and analogs helps to contextualize the significance of DesMethyl Sibutramine-d7 (hydrochloride) in research:
Compound | Molecular Formula | Molecular Weight | Description | Function |
---|---|---|---|---|
Sibutramine | C17H26ClN | 279.85 | Parent compound | Serotonin-norepinephrine reuptake inhibitor |
Sibutramine-d7 Hydrochloride | C17H20D7Cl2N | 323.35 | Deuterated parent compound | Internal standard for sibutramine |
N-Desmethyl Sibutramine | C16H25ClN | 266.83 | Primary metabolite | Active metabolite, NET and SERT inhibitor |
DesMethyl Sibutramine-d7 Hydrochloride | C16H17D7ClN·HCl | 309.33 | Deuterated primary metabolite | Internal standard for N-desmethyl sibutramine |
N-Didesmethyl Sibutramine | C15H23ClN | 252.81 | Secondary metabolite | Active metabolite |
Didesmethyl Sibutramine-d7 Hydrochloride | C15H16D7Cl2N | 295.30 | Deuterated secondary metabolite | Internal standard for N-didesmethyl sibutramine |
Table 3: Comparative Analysis of Sibutramine and Related Compounds
This comparative analysis highlights the structural relationships between these compounds and their specific roles in both pharmacological action and analytical methodology.
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